molecular formula C16H19NO4S B12609073 Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate CAS No. 646066-83-3

Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate

Cat. No.: B12609073
CAS No.: 646066-83-3
M. Wt: 321.4 g/mol
InChI Key: GPZGFKFBYZPUNH-UHFFFAOYSA-N
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Description

Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate is an organic compound that features a benzenesulfonyl group, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Sulfonamides, sulfonate esters.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate is unique due to the combination of its functional groups, which allows for diverse reactivity and potential applications in various fields. The presence of both the benzenesulfonyl and cyano groups provides a versatile platform for further chemical modifications and biological investigations.

Properties

CAS No.

646066-83-3

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate

InChI

InChI=1S/C16H19NO4S/c1-21-16(18)11-7-2-4-8-14(12-17)13-22(19,20)15-9-5-3-6-10-15/h3,5-6,8-10H,2,4,7,11,13H2,1H3

InChI Key

GPZGFKFBYZPUNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC=C(CS(=O)(=O)C1=CC=CC=C1)C#N

Origin of Product

United States

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